molecular formula C6H10ClN3O2 B13589516 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride

Cat. No.: B13589516
M. Wt: 191.61 g/mol
InChI Key: NVHUPEOLVOPRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar structure but different functional groups.

    N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.

Uniqueness

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to its triazole ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

5-propan-2-yl-2H-triazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c1-3(2)4-5(6(10)11)8-9-7-4;/h3H,1-2H3,(H,10,11)(H,7,8,9);1H

InChI Key

NVHUPEOLVOPRNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNN=C1C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.